molecular formula C25H30N2O2 B1408929 (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate CAS No. 1706519-94-9

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate

Cat. No. B1408929
CAS RN: 1706519-94-9
M. Wt: 390.5 g/mol
InChI Key: CFOIYFNSIAUVFH-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and free radicals, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
Studies have shown that (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate can induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress in cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a promising candidate for drug development. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-tumor properties and its potential as a cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy as a therapeutic agent.

Scientific Research Applications

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate has shown potential applications in various scientific research fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl (E)-3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-2-29-25(28)12-8-19-5-9-21(10-6-19)24-4-3-14-27(24)15-13-20-7-11-22-17-26-18-23(22)16-20/h5-12,16,24,26H,2-4,13-15,17-18H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOIYFNSIAUVFH-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate

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